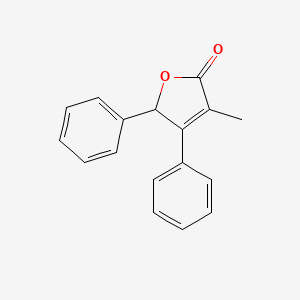
3-Methyl-4,5-diphenylfuran-2(5H)-one
Cat. No. B8601839
Key on ui cas rn:
63859-84-7
M. Wt: 250.29 g/mol
InChI Key: VDOMKOUAGQFLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09006491B2
Procedure details


This reaction is carried out in the same manner as the reaction in example 5. The difference is that, the reactants are (R)-(−)-3-propyl-4-chloride-5-phenyl-2(5H)— furanone (22.9 mg, 0.097 mmol, 97% ee), phenylboronic acid (19.0 mg, 98%, 0.15 mmol), palladium acetate (1.1 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (2.1 mg, 0.005 mmol), potassium carbonate (62.1 mg, 0.45 mmol) and 1 mL of anhydrous toluene. The reactants are reacted for 1 hours under 110° C., and 3-methyl-4,5-diphenyl-2(5H)-furanone is obtained. The yield is 40%, <16% ee, 11% the starting material is recycled.
[Compound]
Name
(R)-(−)-3-propyl-4-chloride-5-phenyl-2(5H)— furanone
Quantity
22.9 mg
Type
reactant
Reaction Step One


Quantity
2.1 mg
Type
reactant
Reaction Step Three




Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2CCCCC2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[C:23]2C(OC)=C[CH:26]=[CH:25][C:24]=2OC)CCCCC1.[C:39](=[O:42])([O-])[O-:40].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[CH3:26][C:25]1[C:39](=[O:42])[O:40][CH:23]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:17]=2)[C:24]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
(R)-(−)-3-propyl-4-chloride-5-phenyl-2(5H)— furanone
|
|
Quantity
|
22.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
19 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
62.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
1.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Six
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This reaction is carried out in the same manner as the reaction in example 5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reactants are reacted for 1 hours under 110° C.
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(OC(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
